Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Description
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a thiophene-based compound featuring a methyl ester at the 2-position of the thiophene ring and a complex substituent at the 3-position. The 3-position substituent consists of an amino group linked to a sulfanylacetyl moiety, which is further substituted with a 4-chlorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for exploration in pharmaceuticals, agrochemicals, or materials science.
The synthesis of analogous compounds involves reacting methyl 3-aminothiophene-2-carboxylate with functionalized acyl chlorides or acids under controlled conditions. For example, methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate (a simpler analog without the 4-chlorophenyl group) was synthesized via the reaction of methyl 3-aminothiophene-2-carboxylate with thioglycolic acid at 130°C under an inert atmosphere .
Properties
IUPAC Name |
methyl 3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNOXMWCRKJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Mediated Coupling
This approach, adapted from analogous thiophene syntheses, begins with the preparation of methyl 3-amino-2-thiophenecarboxylate. The amino group is subsequently acylated using [(4-chlorophenyl)sulfanyl]acetyl azide. The azide intermediate is generated in situ by treating [(4-chlorophenyl)sulfanyl]acetyl hydrazide with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The reactive acyl azide is then coupled to the thiophene derivative under mild conditions (0–25°C, 12–24 h), yielding the target compound after purification via recrystallization from ethyl acetate/petroleum ether.
Key advantages of this method include:
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High regioselectivity : The azide group reacts preferentially with the primary amine on the thiophene ring.
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Minimal side reactions : Low temperatures suppress undesired decomposition of the azide.
However, the requirement for hazardous azide intermediates necessitates stringent safety protocols.
Dicyclohexylcarbodiimide (DCC)/N-Hydroxysuccinimide (NHS) Coupling
An alternative route employs DCC and NHS to activate the carboxylic acid group of [(4-chlorophenyl)sulfanyl]acetic acid for amide bond formation. Methyl 3-amino-2-thiophenecarboxylate is dissolved in acetonitrile with triethylamine (TEA) as a base. The activated NHS ester of [(4-chlorophenyl)sulfanyl]acetic acid is then added dropwise at 0°C, and the reaction proceeds to completion within 12 h at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in ≥95% purity.
This method offers:
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Scalability : Suitable for multi-gram synthesis.
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Reduced toxicity : Avoids azide intermediates.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Both methods utilize polar aprotic solvents (acetonitrile, dimethylformamide) to enhance reagent solubility. Azide coupling achieves optimal yields at 0–5°C, while DCC/NHS-mediated reactions tolerate ambient temperatures. Elevated temperatures (>40°C) risk ester hydrolysis or sulfanyl group oxidation.
Catalytic Additives
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Triethylamine (TEA) : Neutralizes HCl generated during azide coupling, preventing protonation of the amine nucleophile.
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4-Dimethylaminopyridine (DMAP) : Accelerates NHS ester formation in DCC/NHS routes.
Analytical Characterization
The compound is characterized by:
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¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 4H, Ar-H), 6.85 (d, J = 5.6 Hz, 1H, thiophene-H), 6.72 (d, J = 5.6 Hz, 1H, thiophene-H), 3.85 (s, 3H, OCH₃), 3.42 (s, 2H, SCH₂CO), 1.98 (s, 1H, NH).
Comparative Performance of Synthetic Methods
| Parameter | Azide Coupling | DCC/NHS Coupling |
|---|---|---|
| Yield | 68–72% | 85–89% |
| Purity | 90–92% | 95% |
| Reaction Time | 24–36 h | 12–18 h |
| Safety Concerns | High (azide handling) | Moderate |
Challenges and Mitigation Strategies
Sulfanyl Group Oxidation
The sulfanyl (-S-) moiety is prone to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-). This is mitigated by conducting reactions under inert atmospheres (N₂ or Ar) and avoiding strong oxidizing agents.
Ester Hydrolysis
The methyl ester hydrolyzes under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., molecular sieves) are employed to preserve ester integrity.
Industrial-Scale Considerations
For large-scale production, the DCC/NHS method is preferred due to its higher yield and lower hazard profile. Continuous flow reactors could further enhance efficiency by minimizing exposure to moisture and oxygen.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and sulfanyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring and sulfanyl group.
Reduction: Reduced derivatives of the carbonyl groups.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and acetamido groups could play a role in binding to these targets, while the thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of functionalized thiophene derivatives.
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Molecular Weight: The dichlorophenyl analogs (Cl₂ substitution) exhibit higher molecular weights (~376 g/mol) compared to the monochloro target compound (340.82 g/mol). This increase correlates with enhanced lipophilicity, which may influence bioavailability or binding affinity in biological systems. The fluorophenoxy-substituted compound (508.97 g/mol) has the highest molecular weight due to its extended aromatic and heterocyclic substituents .
Electronic and Steric Variations: The 2-aminophenyl sulfanyl analog introduces a primary amine group, enabling hydrogen bonding interactions absent in the target compound . The pyrimidinyloxy substituent introduces a nitrogen-containing heterocycle, which may enhance solubility or modulate interactions with enzymes or receptors .
Synthetic Flexibility: The core structure (methyl 3-amino-2-thiophenecarboxylate) allows modular substitution, as demonstrated by the synthesis of analogs via reactions with thioglycolic acid derivatives or acyl chlorides .
Biological Activity
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, a compound with the molecular formula and a molecular weight of approximately 341.83 g/mol, has garnered attention in various biological and pharmacological studies. This article synthesizes current research findings on its biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by case studies and data tables.
- IUPAC Name : Methyl 3-((2-[(4-chlorophenyl)sulfanyl]acetyl)amino)-2-thiophenecarboxylate
- Molecular Formula :
- Molecular Weight : 341.83 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various bacterial strains. For instance:
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Study on Bacterial Inhibition : A study evaluated the compound's efficacy against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated that the compound exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Bacterial Strain MIC (µg/mL) Reference Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:
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Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
Cell Line IC50 (µM) Reference MCF-7 15 HeLa 20
Antioxidant Activity
The antioxidant properties of the compound have been assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP):
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DPPH Scavenging Assay : The compound demonstrated significant radical scavenging activity, with an IC50 value indicating effective antioxidant capacity .
Assay Type IC50 (µg/mL) Reference DPPH Scavenging 25 FRAP 30
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with commonly used antibiotics like penicillin, enhancing overall efficacy .
Case Study 2: Cancer Cell Apoptosis
Another significant study focused on the mechanism of action of this compound in inducing apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic events. Further analysis showed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, suggesting a robust mechanism for its anticancer activity .
Q & A
Q. What are the standard synthetic routes for Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Reacting thiophene-2-carboxylic acid with chloroacetyl chloride in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane to form the chloroacetyl intermediate.
- Step 2 : Introducing the 4-chlorophenylsulfanyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Esterification with methanol under acidic conditions to yield the final product. Optimization focuses on controlling temperature (often 0–25°C), solvent polarity, and catalyst stoichiometry to minimize side reactions. Purity is verified via HPLC or TLC .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and bond formation.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., calculated vs. observed m/z).
- Elemental Analysis : Matches theoretical C, H, N, S, and Cl percentages. Discrepancies in spectral data may indicate impurities or incomplete reactions, necessitating column chromatography or recrystallization .
Q. What safety precautions are critical during handling?
Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (classified as irritant ).
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Predicts interactions with biological targets (e.g., HDAC enzymes) by analyzing binding affinity and orientation.
- QSAR Studies : Correlates structural features (e.g., substituent electronegativity, steric bulk) with activity trends. For example, replacing the 4-chlorophenyl group with a nitro group may improve enzyme inhibition .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC values or mechanism of action (e.g., HDAC vs. kinase inhibition) may arise from:
- Assay Variability : Differences in cell lines, enzyme isoforms, or incubation times.
- Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability. Validate results via orthogonal assays (e.g., Western blotting for HDAC activity) and standardized protocols .
Q. How is the compound’s stability under physiological conditions assessed?
- pH-Dependent Degradation : Incubate in buffers (pH 4–9) and monitor via HPLC over 24–72 hours.
- Metabolic Stability : Use liver microsomes to identify major metabolites.
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation .
Methodological Tables
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 0 | 62 | 98.5 |
| THF | DMAP | 25 | 78 | 97.2 |
| Acetonitrile | None | 40 | 45 | 89.1 |
| Adapted from thiophene esterification protocols . |
Table 2 : Biological Activity of Derivatives
| Derivative (R-group) | HDAC Inhibition (%) | IC (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Chlorophenyl | 85 | 0.45 | 1.2 |
| 4-Nitrophenyl | 92 | 0.28 | 0.8 |
| 4-Methoxyphenyl | 68 | 1.10 | 2.5 |
| Data from enzyme inhibition assays . |
Key Considerations for Experimental Design
- Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) rigorously.
- Negative Controls : Include in bioactivity studies to rule out assay artifacts.
- Data Triangulation : Combine NMR, MS, and elemental analysis for structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
